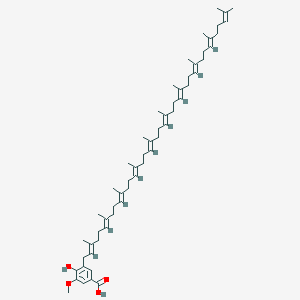
3-Decaprenyl-4-hydroxy-5-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-decaprenyl-4-hydroxy-5-methoxybenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid in which the hydrogens at positions 3 and 5 are substituted by a methoxy and a decaprenyl group. It has a role as a human metabolite. It is a methoxybenzoic acid, a monohydroxybenzoic acid and a member of phenols. It derives from a 3-decaprenyl-4,5-dihydroxybenzoic acid. It is a conjugate acid of a 3-decaprenyl-4-hydroxy-5-methoxybenzoate.
Wissenschaftliche Forschungsanwendungen
Bioactive Compounds from Marine-Derived Fungi
Phenyl ether derivatives similar to 3-Decaprenyl-4-hydroxy-5-methoxybenzoic acid have been identified in marine-derived fungi, exhibiting notable antioxidant activities. For example, compounds isolated from the fungus Aspergillus carneus showed strong antioxidant properties, highlighting the potential of these compounds in oxidative stress-related applications (Xu et al., 2017).
Encapsulation for Flavor Control
Analogues of 3-Decaprenyl-4-hydroxy-5-methoxybenzoic acid, such as vanillic acid, have been used in the encapsulation within layered inorganic nanoparticles. This technique allows for controlled release of flavors in food products, demonstrating a unique application in food technology (Hong et al., 2008).
Enzymatic Inhibition Studies
Similar compounds have been synthesized to study their inhibitory effects on enzymes like catechol O-methyltransferase. These studies provide insights into the potential medicinal applications of these compounds, particularly in regulating enzymatic activity (Borchardt & Huber, 1982).
Antimicrobial and Molluscicidal Activities
Derivatives of benzoic acid, which are structurally related to 3-Decaprenyl-4-hydroxy-5-methoxybenzoic acid, have been isolated from plants like Piper aduncum and shown to possess antimicrobial and molluscicidal activities. This suggests potential applications in pest control and antimicrobial treatments (Orjala et al., 1993).
Chemical Transformation in Fermentation
In studies related to fermentation, derivatives like vanillic acid have been observed to transform during the process, indicating a role in the chemical changes that occur in fermented products. This has implications in understanding the chemistry of food and beverage fermentation (Koseki et al., 1996).
Eigenschaften
Produktname |
3-Decaprenyl-4-hydroxy-5-methoxybenzoic acid |
|---|---|
Molekularformel |
C58H88O4 |
Molekulargewicht |
849.3 g/mol |
IUPAC-Name |
3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-4-hydroxy-5-methoxybenzoic acid |
InChI |
InChI=1S/C58H88O4/c1-44(2)22-13-23-45(3)24-14-25-46(4)26-15-27-47(5)28-16-29-48(6)30-17-31-49(7)32-18-33-50(8)34-19-35-51(9)36-20-37-52(10)38-21-39-53(11)40-41-54-42-55(58(60)61)43-56(62-12)57(54)59/h22,24,26,28,30,32,34,36,38,40,42-43,59H,13-21,23,25,27,29,31,33,35,37,39,41H2,1-12H3,(H,60,61)/b45-24+,46-26+,47-28+,48-30+,49-32+,50-34+,51-36+,52-38+,53-40+ |
InChI-Schlüssel |
WCQCNOIKXGNDLX-RDSVHMIISA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC(=C1)C(=O)O)OC)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)C(=O)O)OC)O)C)C)C)C)C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




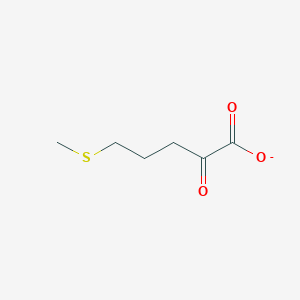

![1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene](/img/structure/B1262597.png)



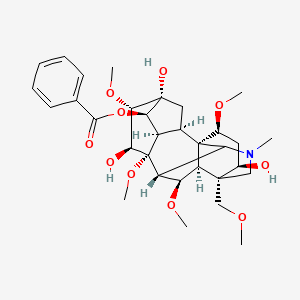

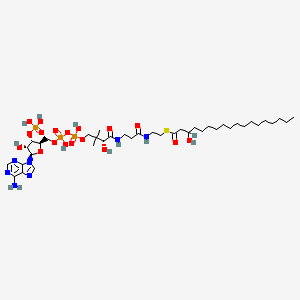
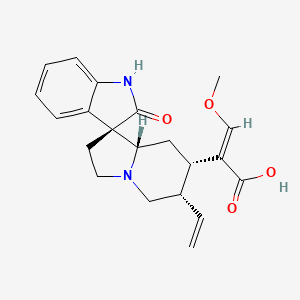
![(1S,2R,3S,6S,9S,11R,14R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B1262612.png)

![(2Z,6E)-7-[(5R,5aR,6S,8aS)-3-(methoxycarbonylamino)-6-methyl-4-oxo-5a,6,7,8,8a,9-hexahydro-5H-cyclopenta[g]thiochromen-5-yl]-3-methylhepta-2,6-dienoic acid](/img/structure/B1262614.png)